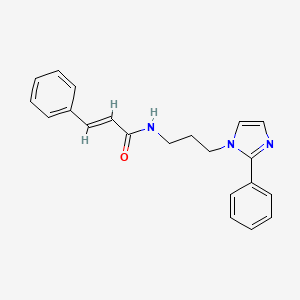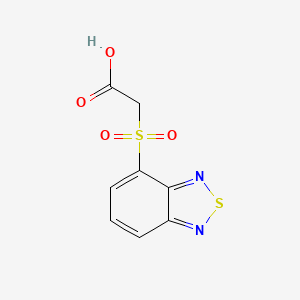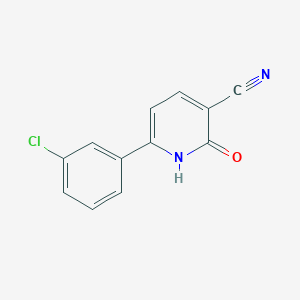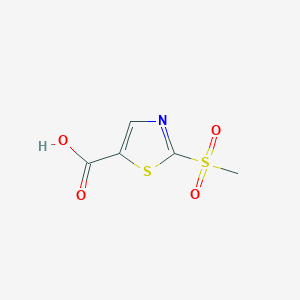
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime (TMTHP) is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects and has been used in many laboratory experiments.
科学的研究の応用
Synthesis and Evaluation of Analgesic and Anti-inflammatory Properties
Research has been conducted on the synthesis of new 4(1H)-pyridinone derivatives, including those structurally similar to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, for potential analgesic and anti-inflammatory applications. These compounds have shown comparable effectiveness to aspirin and indomethacin in preclinical models (Oztürk et al., 2001).Application in Oxidative Conversion Processes
Derivatives of 4(1H)-pyridinone, like 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been used as oxidants in the conversion of hemiacetals to lactones, particularly in the transformation of 1-O unprotected sugars to their corresponding aldonolactones, demonstrating high yields under basic conditions (Merbouh et al., 2001).Pharmacokinetic Modeling for Countermeasure Development
Structurally related compounds to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime have been the subject of pharmacokinetic modeling, specifically for developing countermeasures against chemical warfare nerve agents. This involves the study of kinetic data and the development of physiologically based pharmacokinetic models to optimize dosing regimens for therapeutic efficacy (Sterner et al., 2013).Chemical Transformations and Directing Group Functions in Organic Synthesis
O-acetyl oximes, including those similar to the mentioned compound, have been utilized as directing groups in Pd-catalyzed C-H functionalization reactions. These functionalizations have facilitated the synthesis of ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing their versatility in organic synthesis (Neufeldt & Sanford, 2010).Role in Enzymic Transacetylation Models
Studies have shown that oximes react with thioesters, suggesting a potential role in interfering with acetylcholine synthesis, a key process in neurotransmission. This finding is crucial in understanding the therapeutic effect of oximes in anticholinesterase poisoning treatment (O'neill et al., 1961).Suzuki Coupling Reaction in Ligand Synthesis
Derivatives of pyridine oxime, structurally related to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been synthesized and employed as ligands in palladium catalysis, particularly in Suzuki cross-coupling reactions. This highlights their potential as efficient precatalysts in organic synthesis (Zhou et al., 2009).Development of Uncharged Reactivators for Acetylcholinesterase
Research into phenyltetrahydroisoquinoline-pyridinaldoxime conjugates has explored their efficiency as uncharged reactivators of acetylcholinesterase inhibited by nerve agents. These studies are crucial for developing antidotes against organophosphate poisoning (Mercey et al., 2012).Pharmacokinetics of Oxime Reactivators in Organophosphate Poisoning
Novel oxime reactivators, similar to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been studied for their pharmacokinetic properties as antidotes to organophosphate poisoning. Research includes their absorption, distribution, metabolism, and elimination, which is pivotal in optimizing therapeutic strategies (Váňová et al., 2021).
特性
IUPAC Name |
1-(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)13-10(2,3)6-9(12-15)7-11(13,4)5/h15H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMGXADFOPMDBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NO)CC1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2377381.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)

![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)



![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)